Brolamfetamine is derived from dimethoxyamphetamine through bromination, specifically at the 4-position of the phenyl ring. Its chemical formula is , with a molecular weight of approximately 274.154 g/mol. The compound is characterized by its structural features, including two methoxy groups at the 2 and 5 positions and a bromine atom at the 4 position of the phenyl ring. It acts primarily as a selective agonist for serotonin receptors, particularly the 5-HT2A receptor, which contributes to its psychedelic effects .
Brolamfetamine can be synthesized through several methods, with bromination of dimethoxyamphetamine being the most common approach. This process involves adding bromine to the aromatic ring of dimethoxyamphetamine under controlled conditions to ensure proper substitution without affecting other functional groups.
The molecular structure of brolamfetamine includes:
COC1=CC(Br)=C(OC)C=C1CC(C)NFXMWUTGUCAKGQL-UHFFFAOYSA-NThe structure features a phenyl ring substituted with two methoxy groups and a bromine atom, contributing to its unique pharmacological profile .
Brolamfetamine undergoes various chemical reactions typical for substituted amphetamines, including:
Brolamfetamine primarily exerts its effects through agonism at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to alterations in mood, perception, and consciousness:
These properties are critical for understanding how brolamfetamine behaves in different environments and its potential applications in research .
Brolamfetamine has several applications primarily within scientific research:
Despite its potential applications, brolamfetamine's classification as a Schedule I substance limits its availability for research purposes .
Brolamfetamine (2,5-dimethoxy-4-bromoamphetamine, DOB) was first synthesized in 1967 by Alexander Shulgin, a pioneering pharmacologist and chemist. While working at Dow Chemical Company, Shulgin developed Zectran®, the first biodegradable pesticide, which granted him research autonomy. This freedom enabled his exploration of psychoactive phenethylamines. DOB emerged from systematic modifications of the mescaline molecule, where Shulgin replaced hydrogen atoms with methoxy and bromine groups at key positions (R2, R5, and R4) on the phenyl ring. His laboratory notebook documented the synthesis route via bromination of 2,5-dimethoxyphenylacetone, followed by reductive amination [1] [3] [9].
Shulgin’s book PiHKAL: A Chemical Love Story (1991) detailed DOB’s synthesis, physicochemical properties (molecular formula: C₁₁H₁₆BrNO₂; molar mass: 274.16 g/mol), and qualitative effects. The compound received the International Nonproprietary Name (INN) "brolamfetamine" in 1986 through the World Health Organization, acknowledging its structural relationship to amphetamine [1] [3]. Despite initial interest as a potential anorectic, DOB was never commercialized therapeutically due to its potent psychoactive properties and extended duration of action (18–30 hours) [1] [9].
Table 1: Key Historical Milestones in Brolamfetamine Development
| Year | Event | Significance |
|---|---|---|
| 1967 | Initial synthesis by Alexander Shulgin | First creation of DOB via reductive amination of 2,5-dimethoxy-4-bromophenylacetone |
| 1971 | Publication of psychopharmacology data | Characterization in peer-reviewed literature (Shulgin et al., Pharmacology) |
| 1986 | Assignment of INN "brolamfetamine" by WHO | Formal recognition as a distinct pharmaceutical entity |
| 1991 | Inclusion in PiHKAL | Public disclosure of synthesis and bioassay data |
DOB became the prototype for halogenated phenethylamines, inspiring systematic structural variations to optimize receptor interactions. Key analogues developed by Shulgin and others include:
The alpha-methyl group in DOB proved critical for metabolic stability, prolonging duration compared to non-alkylated analogues. N-substitution (e.g., NBOMe) further enhanced lipophilicity and blood-brain barrier penetration, though at the cost of increased toxicity risks [5] [9].
DOB’s high selectivity for serotonin receptors established it as a pharmacological tool for mapping 5-HT₂ subtypes. Unlike non-selective agonists like LSD, DOB exhibits:
This binding profile enabled researchers to isolate 5-HT₂ receptor contributions to cognition and perception. DOB’s stereochemistry also revealed receptor-specific enantioselectivity: R-(−)-DOB is the pharmacologically active eutomer, unlike most amphetamines where the S-(+)-isomer dominates activity [1] [9].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: